4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid
Description
Chemical Structure: The compound 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid (IUPAC name) features a benzoic acid core substituted at the 4-position with a carbamoyl group linked to a 2-aminophenyl moiety. The amino group on the phenyl ring is protected by a tert-butoxycarbonyl (Boc) group, a common protective group in organic synthesis. Its molecular formula is C₁₉H₂₀N₂O₅, with a molecular weight of 356.37 g/mol .
Properties
CAS No. |
209785-17-1 |
|---|---|
Molecular Formula |
C19H20N2O5 |
Molecular Weight |
356.4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as bromine or chlorine can be used for halogenation of the aromatic ring.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amine, while coupling reactions can produce various substituted aromatic compounds.
Scientific Research Applications
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group for further reactions .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Trends
- Solubility : The Boc group in the target compound reduces water solubility compared to analogs with polar groups like sulfonamides .
- Stability : Boc-protected derivatives are stable under basic conditions but require acidic cleavage, making them ideal for stepwise SPPS .
- Synthetic Utility : Carbamoyl-linked analogs (e.g., target compound) are preferred in modular drug design due to their predictable reactivity .
Biological Activity
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid, also known by its CAS number 209785-17-1, is a compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.38 g/mol. The structural representation highlights the presence of a benzoic acid moiety linked to a carbamoyl group, which is further substituted with a tert-butoxycarbonyl (Boc) protective group.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 209785-17-1 |
Research indicates that compounds similar to this compound exhibit various biological activities primarily through:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Modulation of Cellular Signaling : It can influence signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, its structural similarity to known anticancer agents suggests potential efficacy in targeting tumor cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. Results indicated that derivatives with carbamoyl groups exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
Inflammation Model Research
In an animal model of arthritis, compounds structurally related to this compound were administered, resulting in reduced paw swelling and lower levels of pro-inflammatory cytokines (IL-6 and TNF-alpha). These findings suggest a potential role in managing inflammatory conditions.
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | ~5 | Journal of Medicinal Chemistry |
| Similar Carbamate Derivative | Anti-inflammatory | ~10 | Inflammation Research Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
